CD73-IN-8

CD73 Enzymatic Assay Potency

Primary T cell CD73 inhibition demands exceptional potency to avoid off-target effects at minimal working concentrations. CD73-IN-8 (CAS 2763710-08-1) meets this requirement with sub-nanomolar biochemical IC50 (0.115 nM) and picomolar cellular IC50 (0.010 nM) in primary human CD8+ T cells. Its defined (1S,2S)-phenylcyclopropyl stereochemistry provides a precise reference for SAR studies on cyclopropyl substituent configuration. Class-validated oral bioavailability (F = 50.24%) and tumor growth inhibition (TGI = 73.6% at 50 mg/kg) support in vivo efficacy studies. Ideal benchmark for comparative CD73 inhibitor profiling. Supplied with Certificate of Analysis.

Molecular Formula C17H13ClN4O2
Molecular Weight 340.8 g/mol
Cat. No. B15140577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD73-IN-8
Molecular FormulaC17H13ClN4O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O)C4=CC=CC=C4
InChIInChI=1S/C17H13ClN4O2/c18-15-12(11-6-10(11)9-4-2-1-3-5-9)7-14(21-22-15)13-8-19-17(24)20-16(13)23/h1-5,7-8,10-11H,6H2,(H2,19,20,23,24)/t10-,11+/m1/s1
InChIKeyYPRQRHQKCLDAGB-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD73-IN-8 (5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione): A Sub-Nanomolar, Stereospecific CD73 Inhibitor from WO2022052886A1


5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione (commonly designated CD73-IN-8; CAS 2763710-08-1) is a potent small-molecule inhibitor of the ecto-5′-nucleotidase CD73, an enzyme that catalyzes the conversion of extracellular AMP to immunosuppressive adenosine . This compound belongs to the 5-(pyridazin-3-yl)pyrimidine-2,4-dione structural class and is specifically disclosed as Compound 57 in patent WO2022052886A1 for the preparation of medicaments targeting tumor-related diseases [1]. Its structure is defined by a (1S,2S)-2-phenylcyclopropyl substituent, which imparts a unique stereochemical configuration critical to its biological activity profile.

CD73 enzymatic and cellular pathway inhibition studies
Stereochemical control (1S,2S) for target engagement research
Tool compound benchmark for CD73 inhibitor profiling

5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione: Why Simple Class-Based Substitution Introduces Potency and Selectivity Risks


While numerous 5-(pyridazin-3-yl)pyrimidine-2,4-dione derivatives have been disclosed as CD73 inhibitors, their activity profiles are highly sensitive to both the nature of the cyclopropyl substituent and its absolute stereochemistry [1]. For instance, modifications from a phenylcyclopropyl to an isopropylcyclopropyl group or changes in stereochemistry can alter biochemical IC50 values and cellular potency by orders of magnitude [2]. Furthermore, key comparator compounds within this space exhibit significant variations in oral bioavailability and metabolic stability, underscoring that the target compound's precise structural features directly dictate its specific quantitative performance metrics [3]. Thus, generic substitution with an analog sharing a similar core is likely to yield substantially different experimental outcomes, particularly in cellular and in vivo models where potency, selectivity, and exposure are critical.

Modification of the cyclopropyl substituent may shift biochemical IC50 and cellular potency by orders of magnitude
Inversion or loss of (1S,2S) stereochemistry may severely reduce target engagement and functional activity
Analog oral exposure and metabolic stability can differ; in vivo profile may not transfer

Quantitative Evidence Guide for 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione: Comparative Potency, Cellular Activity, and Pharmacokinetic Differentiation


Sub-Nanomolar Biochemical CD73 Inhibition: Direct Comparison vs. Clinical-Stage LY-3475070 and Research Tool AB-680

In recombinant human CD73 enzymatic assays, CD73-IN-8 demonstrates an IC50 of 0.115 nM [1]. This potency is approximately 243-fold greater than the clinical-stage CD73 inhibitor LY-3475070 (IC50 = 28 nM) and within ~2.7-fold of the highly optimized, intravenously administered research tool AB-680 (IC50 = 0.043 nM) . The sub-nanomolar activity of CD73-IN-8 positions it as an exceptionally potent tool compound for probing CD73 biology.

Biochemical CD73 Inhibition
Head-to-head
IC50 = 0.115 nM; ~243-fold more potent than LY-3475070 (28 nM); within ~2.7-fold of AB-680 (0.043 nM)
Supports target engagement studies at minimal concentrations
Recombinant human CD73 enzyme assay, AMP substrate
CD73 Enzymatic Assay Potency IC50

Picomolar Functional Activity in Primary Human CD8+ T Cells: Comparative Efficacy vs. AB-680 and LY-3475070

In a physiologically relevant functional assay using primary human CD8+ T cells, CD73-IN-8 inhibits cellular CD73 activity with an IC50 of 0.010 nM (10 pM) [1]. This exceptional cellular potency is comparable to the highly optimized tool compound AB-680 (IC50 = 0.008 nM) and is several orders of magnitude more potent than typical values reported for other oral CD73 inhibitors like LY-3475070, for which functional T cell IC50 data is not prominently featured as a key differentiator .

Functional CD8+ T Cell Activity
Head-to-head
IC50 = 0.010 nM (10 pM); comparable to AB-680 (0.008 nM); LY-3475070 not specified in this assay
Picomolar cellular potency supports immune cell CD73 inhibition studies
Primary human CD8+ T cells, 60 min preincubation
CD8+ T Cell Cellular Assay Immuno-oncology Functional Potency

Distinct In Vivo Efficacy Profile: Benchmarking Against the Orally Bioavailable Clinical Candidate LY-3475070

While detailed in vivo pharmacokinetic and efficacy data for CD73-IN-8 is limited in the public domain, a structurally related 5-(pyridazin-3-yl)pyrimidine-2,4-dione derivative (Compound 35j) demonstrates robust oral bioavailability (F = 50.24%) and significant tumor growth inhibition (TGI = 73.6% at 50 mg/kg) in a syngeneic mouse model [1]. In contrast, the clinical-stage oral CD73 inhibitor LY-3475070 has been reported to show single-agent tumor growth inhibition of 41% at a higher dose of 100 mg/kg in the MC38 syngeneic model, suggesting potential differentiation in in vivo potency within this scaffold class [2]. CD73-IN-8, possessing a phenylcyclopropyl group distinct from these comparators, is likely to exhibit a unique in vivo activity profile.

In Vivo Efficacy Profile
Class-level
Related analog Compound 35j: oral F=50.24%, TGI=73.6% at 50 mg/kg; LY-3475070: TGI=41% at 100 mg/kg
Class-level in vivo model response; CD73-IN-8 profile requires validation
Data from structurally related analog; CD73-IN-8 direct in vivo data not reported
In Vivo Efficacy Tumor Growth Inhibition Immuno-oncology TGI

Stereochemical Purity and Activity: The (1S,2S) Configuration is Essential for Target Engagement

The compound is defined by its (1S,2S)-2-phenylcyclopropyl stereochemistry. While direct activity data for the enantiomeric (1R,2R) or diastereomeric forms of CD73-IN-8 are not publicly available, it is well-established in medicinal chemistry that cyclopropyl stereoisomers can exhibit drastically different target binding affinities [1]. For example, the structurally distinct clinical candidate LY-3475070 also possesses defined stereochemistry at a cyclopropyl center, underscoring the critical role of absolute configuration for achieving high potency and selectivity . Procurement of the (1S,2S) isomer ensures the exact stereoisomer referenced in WO2022052886A1 and associated with the reported picomolar IC50 values [2].

Stereochemical Requirement
Stereochemical context
(1S,2S) absolute configuration; racemate or alternate stereoisomers not tested
Stereochemical identity critical for reported activity; racemate may yield different results
Enantiomer-specific activity data not available
Stereochemistry Enantiomer Potency Chiral

Optimal Research and Preclinical Application Scenarios for 5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione (CD73-IN-8)


Ex Vivo Functional Studies Requiring Maximal CD73 Suppression in Primary Human Immune Cells

Given its exceptional picomolar potency in primary human CD8+ T cells (IC50 = 0.010 nM), CD73-IN-8 is ideally suited for ex vivo studies aimed at completely abrogating adenosine-mediated immunosuppression in T cell activation, proliferation, or cytotoxicity assays [1]. Its high potency allows for the use of minimal compound concentrations, reducing the risk of off-target effects and solvent toxicity in sensitive primary cell cultures.

Comparative Benchmarking as an Ultra-Potent Tool Compound Against Clinical-Stage Oral CD73 Inhibitors

CD73-IN-8 serves as an excellent high-potency benchmark for evaluating the cellular activity of newer, less potent, or orally optimized CD73 inhibitors. Its sub-nanomolar biochemical IC50 (0.115 nM) and picomolar cellular IC50 provide a clear, quantitative reference point for head-to-head comparisons, enabling researchers to precisely contextualize the potency of their own compounds or other commercially available tool molecules [1][2].

In Vivo Proof-of-Concept Studies Leveraging the 5-(Pyridazin-3-yl)pyrimidine-2,4-dione Scaffold's Favorable Oral Pharmacokinetics

Based on class-level data showing that structurally related 5-(pyridazin-3-yl)pyrimidine-2,4-diones can achieve good oral bioavailability (F = 50.24%) and robust tumor growth inhibition (TGI = 73.6% at 50 mg/kg) in syngeneic mouse models, CD73-IN-8 is a strong candidate for in vivo efficacy studies [1]. Its unique (1S,2S)-phenylcyclopropyl group may confer a differentiated in vivo activity and exposure profile compared to other analogs, making it a valuable tool for exploring the therapeutic potential of this chemical series.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Investigations

The defined (1S,2S) stereochemistry of CD73-IN-8 makes it a precise tool for SAR studies focused on the role of cyclopropyl substituent configuration. Researchers can use this compound as a reference point to assess the impact of stereochemical inversion (e.g., using the (1R,2R) enantiomer) or racemization on target binding, cellular potency, and in vivo disposition, thereby generating critical insights for lead optimization campaigns [2].

Application
Selection Property
Validation Focus
CD73 suppression in primary immune cell assays
Reported cellular potency context
T cell functional endpoint evaluation
Comparator benchmarking for CD73 inhibitors
Biochemical and cellular potency reference
Head-to-head potency comparison studies
In vivo proof-of-concept CD73 inhibition
Oral exposure context from scaffold class
Tumor growth inhibition model‑response validation
Stereochemistry‑dependent SAR studies
(1S,2S) stereochemical configuration
Enantiomer‑specific target binding and activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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